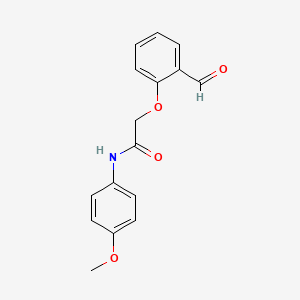

2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Description

2-(2-Formylphenoxy)-N-(4-methoxyphenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with a formyl moiety at the 2-position and a 4-methoxyphenyl group attached to the acetamide nitrogen.

Properties

IUPAC Name |

2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-16(19)11-21-15-5-3-2-4-12(15)10-18/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPSMBMZPBKEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-formylphenol with 4-methoxyaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-carboxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Reduction: 2-(2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Routes

- Formation of Phenoxy Intermediate : The compound can be synthesized through reactions involving halogenated acetic acid derivatives and phenolic compounds under basic conditions.

- Amidation Reaction : It can also be reacted with amines to form amides, which are essential in pharmaceutical chemistry.

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Case Studies

- A study demonstrated its efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Another investigation focused on its anticancer properties, showing that it may inhibit cancer cell proliferation through specific molecular pathways .

Industrial Applications

In addition to its research applications, this compound is being explored for various industrial uses:

- Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

- Pharmaceutical Formulations : As a pharmaceutical intermediate, it is being investigated for incorporation into drug formulations aimed at treating various diseases.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with the target molecule, enabling comparisons of substituent effects on physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparisons

Pharmacological Activity

- Anticancer Potential: N-(4-methoxyphenyl) derivatives in showed notable activity against HCT-1, MCF-7, and PC-3 cancer cells, with IC50 values <100 µM. The formyl group in the target compound may enhance binding via hydrogen-bond interactions .

- Antidiabetic Effects :

- Enzyme Inhibition: QSAR models () indicate that bulky substituents (e.g., naphthyl in 3a) improve tyrosine inhibition compared to smaller groups (e.g., phenoxy in 3c) .

Reactivity and Hydrogen-Bonding Patterns

- This contrasts with nitro () or sulfonamide () groups, which prioritize electrostatic interactions .

- Ethoxy and fluoro substituents () alter electron density, affecting aromatic substitution reactivity compared to methoxy .

Biological Activity

2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide, also known by its CAS number 553629-18-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H15NO4

- Molecular Weight : 299.30 g/mol

- Structural Features : The compound contains a phenoxy group, an acetamide moiety, and a methoxy substitution which may influence its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, influencing multiple signaling pathways. The following mechanisms have been suggested for this compound:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : The compound might modulate the activity of certain receptors, affecting physiological processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, phenoxy-N-arylacetamides have demonstrated effectiveness against various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Anticancer Activity

The anticancer properties of related compounds have been well-documented. For example, derivatives with a phenoxy-N-arylacetamide scaffold have shown cytotoxic effects against several cancer cell lines. Preliminary data suggest that this compound may also possess anticancer activity, particularly against liver carcinoma cell lines (HEPG2) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HEPG2 | TBD | Ongoing studies |

| Doxorubicin | HEPG2 | 0.5 | Standard control |

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and diabetes. Compounds structurally similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

- Anticancer Efficacy : A study assessing the cytotoxicity of various phenoxy-N-arylacetamides found that certain derivatives significantly reduced cell viability in HEPG2 cells, indicating potential for further development as anticancer agents .

- Antimicrobial Studies : In vitro tests on related phenoxy compounds revealed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure could enhance efficacy .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds with similar structures undergo hepatic metabolism and renal excretion, which is essential for understanding their therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.